2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride
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Overview
Description
2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride is a chemical compound that features a pyrrolidine ring and a tetramethylpentanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride typically involves the esterification of 2,2,4,4-tetramethylpentanoic acid with 2-pyrrolidin-1-ylethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives or esters.
Scientific Research Applications
2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors or enzymes, potentially modulating their activity. The ester group may undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Tetramethylpentanoate esters: Compounds with similar ester groups but different substituents.
Uniqueness
2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride is unique due to the combination of the pyrrolidine ring and the tetramethylpentanoate ester group, which imparts distinct chemical and biological properties
Properties
CAS No. |
34618-65-0 |
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Molecular Formula |
C15H30ClNO2 |
Molecular Weight |
291.86 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride |
InChI |
InChI=1S/C15H29NO2.ClH/c1-14(2,3)12-15(4,5)13(17)18-11-10-16-8-6-7-9-16;/h6-12H2,1-5H3;1H |
InChI Key |
VKRRIXIEXKPQJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C(=O)OCCN1CCCC1.Cl |
Origin of Product |
United States |
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